2',4'-Dihydroxy-3,4-dimethoxychalcone

Description

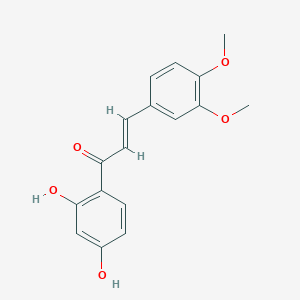

Structure

3D Structure

Properties

CAS No. |

4315-88-2 |

|---|---|

Molecular Formula |

C17H16O5 |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C17H16O5/c1-21-16-8-4-11(9-17(16)22-2)3-7-14(19)13-6-5-12(18)10-15(13)20/h3-10,18,20H,1-2H3/b7-3+ |

InChI Key |

ZMMIEHPFMMRMMN-XVNBXDOJSA-N |

SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)OC |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 ,4 Dihydroxy 3,4 Dimethoxychalcone

Established Synthetic Pathways for DHDM

The primary and most well-established method for synthesizing chalcones, including 2',4'-Dihydroxy-3,4-dimethoxychalcone, is the Claisen-Schmidt condensation. This reaction provides a reliable route to the chalcone (B49325) backbone and can be adapted through various techniques to improve yield and purity.

Claisen-Schmidt Condensation Approaches in DHDM Synthesis

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone, resulting in the formation of an α,β-unsaturated ketone, which constitutes the chalcone scaffold wikipedia.org. For the synthesis of this compound, the reaction involves the condensation of 2,4-dihydroxyacetophenone (Ring A precursor) and 3,4-dimethoxybenzaldehyde (Ring B precursor).

The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol or methanol. The base deprotonates the α-carbon of the acetophenone (B1666503), forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the stable chalcone structure.

Table 1: Reaction Parameters for Claisen-Schmidt Synthesis of a DHDM Analogue

| Parameter | Condition |

| Reactant A | 2-hydroxyacetophenone |

| Reactant B | Vanillin (4-hydroxy-3-methoxybenzaldehyde) |

| Base | 40% aqueous KOH |

| Solvent | Methanol |

| Temperature | Room temperature followed by reflux |

| Reaction Time | 48 hours |

| Yield | 13.77% |

| Catalyst | KSF montmorillonite |

Data adapted from the synthesis of 2',4-dihydroxy-3-methoxychalcone (B8714405) researcher.life.

Mechanochemical Synthesis Techniques for Enhanced Yield and Purity in Chalcone Production

In recent years, mechanochemical methods, such as grinding, have emerged as a more efficient and environmentally friendly alternative to traditional solvent-based synthesis. These techniques often lead to higher yields, shorter reaction times, and reduced waste.

A study on the synthesis of 2',6'-dihydroxy-3,4-dimethoxy chalcone demonstrated the effectiveness of a grinding technique. The reaction between 2,6-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde was carried out in a mortar and pestle with solid NaOH as the catalyst. This solvent-free approach yielded the desired chalcone in 70% in just 15 minutes, a significant improvement over the conventional method which provided a 65% yield after a much longer reaction time researchgate.netjournament.com. This suggests that a similar mechanochemical approach for the synthesis of this compound could offer substantial advantages in terms of efficiency and sustainability.

Table 2: Comparison of Conventional and Mechanochemical Synthesis of a DHDM Analogue

| Method | Reactants | Catalyst | Reaction Time | Yield |

| Conventional | 2,6-dihydroxyacetophenone, 3,4-dimethoxybenzaldehyde | NaOH (in ethanol) | Not specified | 65% |

| Mechanochemical (Grinding) | 2,6-dihydroxyacetophenone, 3,4-dimethoxybenzaldehyde | Solid NaOH | 15 minutes | 70% |

Data from the synthesis of 2',6'-dihydroxy-3,4-dimethoxy chalcone researchgate.netjournament.com.

Advanced Synthetic Approaches and Chemical Modifications

Beyond the classical Claisen-Schmidt condensation, modern synthetic chemistry has focused on developing greener and more efficient methods for chalcone production. Furthermore, the synthesis of DHDM derivatives and analogues is crucial for exploring their structure-activity relationships.

Exploration of Green Chemistry Principles in Chalcone Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of chalcone synthesis, this has led to the development of solvent-free and microwave-assisted methods.

Solvent-free grinding, as mentioned in the mechanochemical section, is another key green chemistry approach. By eliminating the need for organic solvents, this method reduces waste and potential environmental contamination nih.gov. The synthesis of various chalcones by grinding the corresponding acetophenone and benzaldehyde with a solid base like NaOH has been reported to produce high yields in a short amount of time nih.gov.

Synthesis of DHDM Derivatives and Analogues for Structure-Activity Relationship Studies

To investigate the full therapeutic potential of this compound, the synthesis of various derivatives and analogues is essential. These studies allow for the exploration of structure-activity relationships (SAR), which can lead to the development of compounds with enhanced potency and selectivity.

The modification of the chalcone scaffold can involve introducing different substituents on either of the aromatic rings or altering the α,β-unsaturated ketone bridge. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, all of which can affect its biological activity.

For example, studies on other chalcone derivatives have shown that the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings play a crucial role in their anticancer activity. The synthesis of 2',4'-dimethoxychalcone derivatives has been explored for their potential as Hsp90 inhibitors in cancer therapy yakhak.org. Another study focused on the synthesis and cytotoxic activities of difluoro-dimethoxy chalcones, demonstrating that modifications to the substitution pattern can lead to compounds with potent apoptotic effects in tumor cell lines nih.gov.

The general approach to synthesizing these derivatives still relies on the Claisen-Schmidt condensation, using appropriately substituted acetophenones and benzaldehydes. For instance, to introduce a nitro group onto the B-ring of a DHDM analogue, a nitro-substituted 3,4-dimethoxybenzaldehyde would be used as the starting material. The reaction conditions can be optimized to accommodate the electronic nature of the various substituents.

While specific SAR studies on this compound derivatives are not extensively detailed in the provided search results, the broader literature on chalcones suggests that exploring variations in the hydroxylation and methoxylation patterns, as well as introducing other functional groups, would be a fruitful area of research for developing novel therapeutic agents.

Introduction of Functional Groups for Modulating Biological Activity

The strategic introduction of various functional groups onto the chalcone scaffold is a cornerstone of medicinal chemistry, aiming to modulate the biological activity of the resulting derivatives. researchgate.netresearchgate.net Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, offer a versatile template for structural modification. researchgate.net The biological effects of these compounds are closely linked to the nature and position of substituents on their aromatic rings. researchgate.net By altering these functional groups, researchers can fine-tune the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets and ultimately enhancing its therapeutic potential. researchgate.net

Chemical transformations that introduce groups such as hydroxyl (-OH), methoxy (-OCH3), and halogens can significantly impact a compound's bioactivity, leading to derivatives with improved potency and selectivity. researchgate.net The synthesis of these modified chalcones is most commonly achieved through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde, providing a straightforward and efficient route to the core chalcone structure, which can then be further modified. researchgate.netresearcher.liferesearchgate.net

One example of activity modulation through functional group addition is seen in the comparison of 2',4'-dihydroxy-3-methoxychalcone with 2',4',4-trihydroxy-3-methoxychalcone. The addition of a hydroxyl group at the 4-position of the B-ring was found to significantly enhance cytotoxic activity against colon (WiDr) and cervical (HeLa) cancer cell lines. researcher.liferesearchgate.net The 2',4',4-trihydroxy-3-methoxychalcone derivative demonstrated substantially lower IC50 values, indicating greater potency compared to its counterpart. researcher.liferesearchgate.net

Similarly, the substitution pattern of hydroxyl versus methoxy groups plays a critical role in defining the biological profile of these compounds. For instance, this compound (DHDM) is a synthetic chalcone that differs from the natural compound Butein (B1668091) (2',3,4,4'-tetrahydroxychalcone) by the replacement of two hydroxyl groups with two methoxy groups. mdpi.com This modification from hydroxyl to methoxy groups alters the molecule's polarity and hydrogen-bonding capacity, which can influence its pharmacokinetic and pharmacodynamic properties, including its potential antimalarial activity. mdpi.com

The research into these structural modifications highlights the principle that even subtle changes to the functional groups on the chalcone backbone can lead to significant variations in biological outcomes. researchgate.netresearchgate.net

Research Findings on Biological Activity Modulation

| Compound | Functional Group Variation | Biological Activity (Cell Line) | IC50 (µg/mL) |

| 2',4'-dihydroxy-3-methoxychalcone | - | HeLa (Cervical Cancer) | 12.80 researcher.liferesearchgate.net |

| WiDr (Colon Cancer) | 19.57 researcher.liferesearchgate.net | ||

| T47D (Breast Cancer) | 20.73 researcher.liferesearchgate.net | ||

| 2',4',4-trihydroxy-3-methoxychalcone | Addition of 4-OH group | HeLa (Cervical Cancer) | 8.53 researcher.liferesearchgate.net |

| WiDr (Colon Cancer) | 2.66 researcher.liferesearchgate.net | ||

| T47D (Breast Cancer) | 24.61 researcher.liferesearchgate.net |

Molecular Mechanisms of Action and Cellular Pathways Investigated for 2 ,4 Dihydroxy 3,4 Dimethoxychalcone

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many therapeutic compounds exert their effects. The potential of chalcones to interact with various enzymes has been a significant area of investigation.

Inhibition of Cysteine Proteases (e.g., Falcipain-2) by DHDM

Cysteine proteases are crucial enzymes in various physiological and pathological processes. Falcipain-2, a cysteine protease of the malaria parasite Plasmodium falciparum, is a validated target for antimalarial drugs. While the chalcone (B49325) scaffold is recognized for its potential to inhibit falcipain-2, often through a Michael addition reaction with the active site cysteine, specific inhibitory data for 2',4'-Dihydroxy-3,4-dimethoxychalcone against falcipain-2 are not extensively documented in current scientific literature. researchgate.netnih.gov General studies suggest that the α,β-unsaturated ketone moiety present in chalcones is a key structural feature for this inhibitory activity. researchgate.net However, detailed kinetic studies and inhibition constants for DHDM's interaction with falcipain-2 remain to be specifically determined.

Research on Other Enzyme Targets and Their Biological Implications

| Enzyme Target | Compound | IC₅₀ Value | Biological Implication |

| Falcipain-2 | This compound | Data Not Available | Antimalarial |

| Other Enzymes | This compound | Data Not Available | Varies (e.g., Anti-inflammatory, Anticancer) |

Modulation of Cellular Signaling Pathways

The ability of a compound to modulate cellular signaling pathways is fundamental to its mechanism of action, influencing processes from gene expression to cell survival and death.

Influence on the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response. mdpi.com Activation of the Nrf2 pathway is a therapeutic strategy for diseases involving oxidative stress. nih.gov Certain chalcone derivatives have been identified as potent activators of this pathway. cetjournal.itsci-hub.se They are thought to react with cysteine residues on Keap1, the negative regulator of Nrf2, leading to Nrf2 stabilization, nuclear translocation, and the subsequent expression of antioxidant genes. mdpi.com However, there is a lack of specific research demonstrating the direct influence of this compound on the Nrf2/Keap1 signaling pathway.

Interactions with Transcription Factors and Receptor Systems

Beyond Nrf2, the interaction of DHDM with other transcription factors and receptor systems is not well-characterized. Studies on structurally similar compounds have revealed interactions with key cellular regulators. For instance, 3,4-dimethoxychalcone (B600365) has been shown to activate the transcription factors TFEB and TFE3, master regulators of autophagy and lysosomal biogenesis. embopress.orgnih.gov Chalcones have also been explored for their potential to interact with various receptor systems, including the P2Y12 receptor. researchgate.net Nevertheless, direct evidence of this compound binding to or modulating specific transcription factors or receptor systems is currently unavailable.

Research on DHDM's Impact on Autophagy Pathways

Autophagy is a cellular degradation process vital for homeostasis, and its modulation is a target for various diseases. Several chalcones, such as 3,4-dimethoxychalcone, have been identified as inducers of autophagy. nih.gov The structurally related 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone has also been reported to trigger autophagy in breast cancer cells. mdpi.com The mechanism often involves complex signaling cascades that can be independent of the well-known mTOR pathway. embopress.org Despite these findings for related molecules, specific investigations into the effect of this compound on autophagic pathways, including measurements of autophagic flux or markers like LC3-II, have not been reported.

| Cellular Pathway | Compound | Effect | Key Mediators |

| Nrf2 Pathway | This compound | Data Not Available | Nrf2, Keap1 |

| Autophagy | This compound | Data Not Available | TFEB, TFE3, LC3 |

Perturbation of Mitochondrial Outer Membrane Potential

A key event in the initiation of mitochondrial apoptosis is the disruption of the mitochondrial outer membrane potential (ΔΨm). Studies on chalcone derivatives have demonstrated their ability to induce this change. For instance, 2',4'-dihydroxy-4',6'-dimethoxychalcone (DDC) has been shown to alter the ΔΨm in breast cancer cells, a critical step that leads to the activation of the intrinsic apoptotic pathway. mdpi.comnih.govresearchgate.net This perturbation is a hallmark of mitochondrial-mediated cell death.

The inhibitory effects of some chalcones on cancer cells are linked to mitochondria-mediated apoptosis. This is often characterized by the upregulation of pro-apoptotic proteins such as cleaved-caspase-3 (C-3), cleaved-caspase-9 (C-9), and Bad, alongside the downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov Furthermore, the activation of the intrinsic apoptosis pathway can be observed through the activation of mitochondrial pro-apoptotic proteins. mdpi.com

Cell Cycle Modulation Research

In addition to inducing apoptosis, chalcones have been found to modulate the cell cycle, a crucial process for cell growth and proliferation. By interfering with the cell cycle, these compounds can halt the proliferation of cancer cells.

Analysis of Cell Cycle Arrest Mechanisms Induced by Chalcones

Investigations into the effects of chalcone derivatives on the cell cycle have revealed their capacity to induce cell cycle arrest at various phases. For example, 2',4'-dihydroxy-4',6'-dimethoxychalcone (DDC) has been observed to induce cell cycle arrest in the G0/G1 phase in breast cancer cells. mdpi.comnih.govresearchgate.net This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting their proliferation.

Similarly, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) has been found to induce G1 cell cycle arrest. This effect is achieved through the downregulation of cyclin D1 and CDK4, key regulatory proteins of the G1 phase. nih.gov The mechanism of DMC-induced cell cycle arrest may also involve the inhibition of the PI3K/AKT signaling pathway. nih.gov

The table below summarizes the research findings on the cell cycle arrest mechanisms induced by chalcone derivatives in different cancer cell lines.

| Chalcone Derivative | Cell Line | Effect on Cell Cycle | Molecular Mechanism |

| 2',4'-dihydroxy-4',6'-dimethoxychalcone (DDC) | Breast Cancer | G0/G1 Phase Arrest | Not specified in the provided context. |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | BEL-7402/5-FU | G1 Phase Arrest | Downregulation of cyclin D1 and CDK4, inhibition of PI3K/AKT pathway. nih.gov |

Structure Activity Relationship Sar and Computational Studies of 2 ,4 Dihydroxy 3,4 Dimethoxychalcone

Elucidation of Structural Determinants for Biological Activity

The presence, number, and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the chalcone (B49325) scaffold are primary determinants of its biological profile, influencing properties such as antioxidant capacity, enzyme inhibition, and intermolecular interactions.

The bioactivity of 2',4'-Dihydroxy-3,4-dimethoxychalcone (DHDM) is significantly modulated by its specific substitution pattern. The two hydroxyl groups on Ring A (at positions 2' and 4') and the two methoxy groups on Ring B (at positions 3 and 4) create a distinct electronic and steric profile that governs its interactions with biological systems.

Generally, hydroxyl groups on the aromatic rings of chalcones are key moieties that can enhance antioxidant activity. mdpi.com They can act as hydrogen donors, which is a primary mechanism for scavenging free radicals. The positioning of these groups is critical; for instance, a catechol (3,4-dihydroxy) moiety on Ring B is often associated with high antioxidant activity. mdpi.com In the case of DHDM, Ring B possesses two methoxy groups instead of hydroxyls. While methoxy groups are electron-donating, their conversion from hydroxyl groups can impact activities that rely on hydrogen donation, such as radical scavenging. This is exemplified in studies comparing DHDM with its analogue, Butein (B1668091), where the latter's catechol group contributes to superior antioxidant potential. mdpi.com

The 2'-hydroxyl group on Ring A can form an intramolecular hydrogen bond with the carbonyl oxygen of the enone bridge. nih.gov This interaction contributes to the planarity of the molecule, a feature often important for effective binding to protein targets. The 4'-hydroxyl group provides an additional site for hydrogen bonding with biological macromolecules. The replacement of hydroxyl groups with methoxy groups, as seen on Ring B of DHDM, alters the molecule's hydrogen bonding capability and lipophilicity, which can in turn affect its absorption, distribution, and target-binding profile. For example, methoxylation can sometimes decrease antibacterial effects compared to the hydroxylated counterparts.

A direct comparison between this compound (DHDM) and Butein (2',4',3,4-tetrahydroxychalcone) offers significant insight into the SAR of this class of compounds. These two chalcones share the same 2',4'-dihydroxy substitution on Ring A but differ on Ring B, where DHDM has two methoxy groups and Butein has two hydroxyl groups. mdpi.com

Crystal structure analysis reveals that both molecules are mostly planar. nih.gov However, Butein engages in more extensive intermolecular hydrogen bonding compared to DHDM. This is a direct consequence of the four hydroxyl groups in Butein, which can act as both hydrogen bond donors and acceptors, versus the two hydroxyl and two methoxy groups in DHDM. The methoxy groups are less effective at forming strong hydrogen bonds. This difference in intermolecular interactions affects their crystal packing and potentially their solubility and interaction with polar biological targets. nih.govresearchgate.net

The most significant functional difference observed between DHDM and Butein is in their antioxidant activity. Experimental studies using rotating ring-disk electrode (RRDE) voltammetry have shown that Butein has a higher antioxidant capacity against the superoxide (B77818) radical anion than DHDM. nih.govresearchgate.net This enhanced activity in Butein is attributed to the catechol (3,4-dihydroxy) moiety on its B-ring, which is a more effective radical scavenger than the 3,4-dimethoxy arrangement in DHDM. mdpi.com This comparison underscores the critical role of free hydroxyl groups, particularly in a catechol configuration, for potent antioxidant effects.

| Feature | This compound (DHDM) | Butein | Reference |

|---|---|---|---|

| Ring A Substitution | 2'-OH, 4'-OH | 2'-OH, 4'-OH | mdpi.com |

| Ring B Substitution | 3-OCH₃, 4-OCH₃ | 3-OH, 4-OH (Catechol) | mdpi.com |

| Intermolecular Interactions | Limited H-bonding, ring stacking | Extensive H-bonding | nih.gov |

| Antioxidant Activity (vs. Superoxide) | Lower | Higher | researchgate.net |

X-ray Crystallography and 3D Molecular Structure Analysis of this compound

The three-dimensional arrangement of atoms and the intermolecular forces within a crystal lattice are fundamental to understanding the structure-activity relationship of a chemical compound. For this compound (DHDM), X-ray crystallography has provided precise insights into its molecular conformation and the non-covalent interactions that govern its solid-state architecture.

Determination of DHDM Crystal Structures and Molecular Conformation

The crystallographic data for DHDM has been deposited in the Cambridge Structural Database (CSD) with the deposition number 2092940, making the detailed structural information accessible for further computational and comparative studies. mdpi.com

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The stability of the DHDM crystal structure is maintained by a combination of intramolecular and intermolecular forces, including hydrogen bonds and π-π stacking interactions. mdpi.comnih.gov

Hydrogen Bonding: The analysis of the DHDM crystal structure reveals the presence of both intramolecular and intermolecular hydrogen bonds. mdpi.comnih.gov Specifically, one intramolecular hydrogen bond is observed between the hydroxyl group at the 2'-position and the carbonyl oxygen (O6-H11…O5), with a bond length of 2.538 (1) Å. mdpi.comnih.gov This type of intramolecular hydrogen bond is common in 2'-hydroxychalcones and contributes to the planarity of the molecule.

In addition to this, there is one intermolecular hydrogen bond (O7-H13…O5) with a length of 2.714 (1) Å, which links adjacent DHDM molecules. mdpi.comnih.gov A methoxy H-π hydrogen bond is also present, where a hydrogen atom from a methoxy group interacts with the phenyl ring of a neighboring molecule (C16-H161…phenyl centroid) at a distance of 2.747 (1) Å. mdpi.com

Compared to a related chalcone, butein, DHDM engages in fewer hydrogen bonding and intermolecular interactions. nih.gov This difference in the extent of non-covalent interactions may influence the distinct physicochemical and biological properties of these compounds.

| Interaction Type | Atoms Involved | Distance (Å) |

| Intramolecular Hydrogen Bond | O6-H11…O5 | 2.538 (1) |

| Intermolecular Hydrogen Bond | O7-H13…O5 | 2.714 (1) |

| Methoxy H-π Hydrogen Bond | C16-H161…phenyl centroid | 2.747 (1) |

| π-π Stacking | Aromatic Rings | 3.299 and 3.539 |

Future Research Directions and Translational Perspectives

Development of Novel DHDM-Based Analogues with Enhanced Bioactivities

A primary avenue for future research lies in the rational design and synthesis of novel analogues based on the DHDM scaffold. The objective of such chemical modifications is to enhance specific biological activities, such as anticancer, anti-inflammatory, or antioxidant effects, while potentially improving pharmacokinetic profiles. researchgate.net

Research on similar chalcones has demonstrated that the position and nature of substituents on the aromatic rings are critical determinants of bioactivity. For instance, studies on various dihydroxychalcone derivatives have shown significant antidepressant, anti-inflammatory, and antiproliferative activities. nih.govnih.govnih.gov One study found that 2',4-dihydroxy-3-methoxychalcone (B8714405) exhibited potent cytotoxic activity against HeLa and WiDr cancer cell lines. researcher.life Another related compound, 2',4-dihydroxy-4',6'-dimethoxy-chalcone, was shown to inhibit breast cancer cell growth by inducing autophagy and apoptosis. mdpi.comnih.gov

Future work could systematically modify the DHDM structure by:

Altering Hydroxylation and Methoxylation Patterns: Introducing or shifting hydroxyl and methoxy (B1213986) groups can modulate the compound's interaction with biological targets and affect its solubility and metabolic stability.

Introducing Heterocyclic Moieties: Incorporating nitrogen, oxygen, or sulfur-containing rings can lead to new classes of compounds with unique pharmacological properties. acs.org

Halogenation: Adding halogen atoms to the aromatic rings can enhance lipophilicity and target binding affinity.

This approach, known as structure-activity relationship (SAR) studies, would be instrumental in identifying DHDM analogues with superior potency and selectivity for specific therapeutic targets.

Table 1: Bioactivities of DHDM-Related Chalcone (B49325) Analogues

| Compound | Observed Bioactivity | Cell Lines/Model | Reference |

|---|---|---|---|

| 2',4-dihydroxy-3-methoxychalcone | Anticancer (Cytotoxic) | HeLa, WiDr, T47D | researcher.life |

| 2',4-dihydroxy-4',6'-dimethoxy-chalcone | Anticancer (Induces Autophagy and Apoptosis) | Breast Cancer Cells | mdpi.comnih.gov |

| 2',4-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Anti-inflammatory (Hepatoprotective) | Mouse Model (LPS-stimulated) | nih.gov |

| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone | Anticancer (Antiproliferative) | Multiple Myeloma Cells (RPMI8226, MM.1S, U266) | nih.govnih.gov |

In-depth Mechanistic Investigations Using Advanced Omics Technologies

To translate DHDM or its analogues into clinical candidates, a deep understanding of their molecular mechanisms of action is essential. Advanced "omics" technologies offer powerful, unbiased tools to achieve this. These methodologies can provide a comprehensive view of how a compound affects cellular processes at various levels.

Proteomics: Techniques like thermal proteome profiling (TPP) can identify the direct protein targets of a compound within the cell. A study on the related 4,4'-dimethoxychalcone (B191108) successfully used TPP to identify multiple dehydrogenase enzymes as its targets, linking the compound to the aggravation of cellular oxidative stress and inhibition of cancer cell growth. nih.gov Applying such methods to DHDM could reveal its specific binding partners and cellular pathways.

Genomics and Transcriptomics: RNA sequencing can uncover how DHDM alters gene expression profiles, providing insights into the signaling pathways it modulates.

Metabolomics: Analyzing the global changes in cellular metabolites following DHDM treatment can reveal its impact on metabolic pathways, which is particularly relevant for diseases like cancer and diabetes. researchgate.net

These large-scale datasets can help construct a detailed picture of DHDM's mechanism of action, identify biomarkers for its efficacy, and potentially uncover novel therapeutic applications.

Exploration of DHDM's Role in Integrated Biological Systems Models

The vast amounts of data generated by omics technologies can be integrated into computational systems biology models. These models aim to simulate the complexity of cellular networks and predict how they will respond to perturbations, such as the introduction of a bioactive compound like DHDM.

Studies on related chalcones have shown that they can modulate key signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial in cell proliferation and survival. nih.govnih.gov Another analogue was found to inhibit the secretion and pro-inflammatory activity of high-mobility group box 1 (HMGB1), a critical mediator in inflammation. nih.gov By incorporating experimental data on DHDM into systems models, researchers could:

Predict how DHDM's interaction with its primary targets propagates through interconnected signaling pathways.

Identify potential off-target effects and synergistic or antagonistic interactions with other cellular components.

Simulate the compound's effects in different cellular contexts or disease states, helping to prioritize the most promising therapeutic avenues for further preclinical testing.

Synergistic Effects of DHDM with Other Bioactive Compounds

Combining natural bioactive compounds with existing therapeutic agents is a promising strategy to enhance treatment efficacy, overcome drug resistance, and reduce side effects. nih.govmdpi.com Future research should investigate the potential synergistic effects of DHDM when co-administered with other compounds.

Given the known anti-inflammatory and anticancer properties of the chalcone family, DHDM could be tested in combination with:

Chemotherapeutic drugs: DHDM might sensitize cancer cells to conventional chemotherapy, allowing for lower, less toxic doses of the cytotoxic agent.

Other natural products: Formulations combining DHDM with other polyphenols or bioactive molecules could lead to enhanced therapeutic outcomes through complementary mechanisms of action. nih.gov

These combination studies are crucial for developing integrative treatment strategies that harness the multifaceted properties of natural compounds for improved management of complex diseases.

Methodological Advancements in Chalcone Synthesis and Characterization

The accessibility of DHDM and its analogues for research and development hinges on efficient and scalable synthetic methods. While the Claisen-Schmidt condensation remains the most common method for preparing chalcones, modern organic chemistry offers a variety of advanced techniques that can provide higher yields, greater purity, and more environmentally friendly processes. researchgate.netnih.gov

Future research in this area should focus on optimizing and applying these modern synthetic methodologies to DHDM and its derivatives. researchgate.net Advanced characterization techniques, including various forms of spectroscopy and crystallography, are also essential for unambiguously confirming the structure of newly synthesized compounds. jocpr.com

Table 2: Comparison of Synthetic Methodologies for Chalcones

| Method | Description | Advantages | Reference |

|---|---|---|---|

| Claisen-Schmidt Condensation | Base- or acid-catalyzed aldol (B89426) condensation of an acetophenone (B1666503) with a benzaldehyde. | Simple, widely used, versatile. | researchgate.net |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate the reaction. | Reduced reaction times, often higher yields, eco-friendly. | ekb.eg |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with a halide. | Forms C-C bonds with high efficiency and selectivity. | nih.gov |

| Heck Coupling | Palladium-catalyzed reaction of an unsaturated halide with an alkene. | Versatile for C-C bond formation. | ekb.egnih.gov |

| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. | Specific formation of the C=C double bond. | ekb.egnih.gov |

| Photo-Fries Rearrangement | Photochemical rearrangement of a phenyl ester to a hydroxy aryl ketone. | Useful for synthesizing specific hydroxychalcones. | ekb.eg |

Q & A

Q. What are the established methods for synthesizing 2',4'-dihydroxy-3,4-dimethoxychalcone?

The compound is commonly synthesized via Claisen-Schmidt condensation between 3,4-dimethoxybenzaldehyde and 2,4-dihydroxyacetophenone. A typical protocol involves using 40% KOH as a base under stirring at room temperature for 48 hours, yielding ~37% product . For oxidative cyclization to flavone derivatives, iodine in dimethyl sulfoxide (DMSO) is employed as a catalyst under controlled conditions .

Q. How is structural characterization of this chalcone performed?

- X-ray crystallography confirms the 3D molecular structure, including torsion angles (e.g., C7-C8-C9-O5 = 16.3°) and anisotropic displacement parameters .

- NMR spectroscopy : NMR identifies methoxy and hydroxyl substituents, while NMR resolves aromatic proton environments .

- FTIR and GC-MS validate functional groups and molecular weight, respectively .

Q. What experimental approaches assess its antioxidant activity?

Cyclic voltammetry measures redox potentials to evaluate electron-donating capacity, correlating with antioxidant potential. Comparative studies with structurally related chalcones (e.g., butein) highlight substituent effects on activity .

Advanced Research Questions

Q. How can molecular docking predict the anticancer potential of this chalcone?

- Protocol : Use Autodock Tools 1.5.6 with the EGFR protein (PDB: 1M17). Validate docking accuracy by redocking reference ligands (e.g., erlotinib; RMSD < 0.54 Å).

- Key interactions : Hydrogen bonds with Met769, Ala719, and Lys721 residues in EGFR’s binding pocket. Binding energies range from -6.50 to -7.67 kcal mol, with lower energies indicating stronger inhibition .

Q. How do structural modifications influence bioactivity?

- Methoxy vs. hydroxyl groups : Derivatives with 2',5'-dihydroxy-3,4-dimethoxy substitution exhibit superior EGFR inhibition compared to 2',4'-dihydroxy analogs due to enhanced hydrogen bonding .

- Table : Binding energies of derivatives:

| Compound | Binding Energy (kcal mol) |

|---|---|

| 2',4'-Dihydroxy-3,4-dimethoxy | -6.50 |

| 2',5'-Dihydroxy-3,4-dimethoxy | -7.67 |

Q. How can conflicting data on antimalarial vs. anticancer activity be resolved?

- Target-specific assays : Test against falcipain-2 (malaria protease) and EGFR separately. Computational studies suggest dual activity via distinct binding modes .

- Dose-response profiling : Compare IC values in Plasmodium cultures vs. cancer cell lines to identify preferential bioactivity .

Q. What pharmacokinetic parameters are critical for preclinical development?

- ADMET profiling (via pkCSM): Prioritize compounds with low toxicity (AMES test negative), moderate solubility (LogS > -4), and high intestinal absorption (>70%) .

- Metabolic stability : Screen for CYP450 inhibition to predict drug-drug interactions .

Methodological Considerations

Q. How to optimize synthesis yield for scale-up?

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency.

- Catalyst screening : Compare iodine (oxidative cyclization) vs. KOH (condensation) for step-specific yields .

Q. What analytical techniques validate purity for biological assays?

Q. How to design structure-activity relationship (SAR) studies?

- Scaffold diversification : Synthesize analogs with varying methoxy/hydroxy patterns (e.g., 3',4'-dimethoxy vs. 4'-monomethoxy).

- Pharmacophore mapping : Identify essential groups (e.g., 4'-hydroxy for hydrogen bonding) using docking and mutagenesis .

Data Contradiction Analysis

Q. Why do antioxidant assays (voltammetry vs. DPPH) yield divergent results?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.